LogP Lipophilicity: 4‑Propylbenzamide Occupies a Sweet Spot Between 4‑Ethyl‑ and 4‑Butylbenzamide
The experimentally derived or calculated LogP of 4‑propylbenzamide (ACD/LogP = 2.18; Molbase LogP = 2.44) is approximately 0.4–0.6 log units higher than that of 4‑ethylbenzamide (LogP = 1.78) and more than 1.5 log units above unsubstituted benzamide (LogP ≈ 0.64) [REFS‑1][REFS‑2][REFS‑3]. This incremental lipophilicity is critical for fragment‑based drug discovery, where fragment LogP values between 1 and 3 are preferred for balanced solubility and target engagement [REFS‑4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.18; Molbase LogP = 2.44 |
| Comparator Or Baseline | 4‑Ethylbenzamide LogP = 1.78; Benzamide LogP ≈ 0.64 |
| Quantified Difference | ΔLogP ≈ +0.4–0.6 vs. 4‑ethylbenzamide; ΔLogP ≈ +1.5–1.8 vs. benzamide |
| Conditions | Computed (ACD/Labs) and database‑reported LogP values at 25 °C |
Why This Matters
The intermediate LogP ensures adequate aqueous solubility for biochemical assays while retaining sufficient hydrophobicity for membrane penetration and hydrophobic pocket binding, a balance that the ethyl and methyl analogs cannot simultaneously provide.
- [1] Molbase, 4‑Propylbenzamide LogP = 2.4383. View Source
- [2] Congreve M et al., ‘A Rule of Three for fragment‑based lead discovery?’, Drug Discov. Today 2003, 8, 876‑877. View Source
